2-Amino-2-methylbut-3-en-1-ol

Description

Molecular Architecture and Stereochemical Considerations

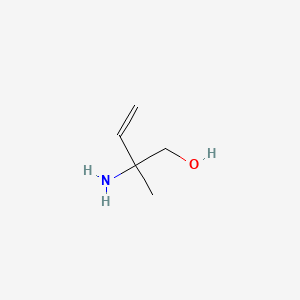

The molecular structure of 2-Amino-2-methylbut-3-en-1-ol is characterized by a four-carbon butene chain. An amino group and a methyl group are attached to the second carbon (C2), while a hydroxyl group is bonded to the first carbon (C1). A double bond exists between the third and fourth carbons (C3 and C4).

The key structural features are:

A Chiral Center: The C2 carbon is a chiral center as it is bonded to four different groups: an amino group, a methyl group, a hydroxymethyl group (-CH2OH), and a vinyl group (-CH=CH2). This chirality means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-methylbut-3-en-1-ol and (S)-2-Amino-2-methylbut-3-en-1-ol. varsitytutors.com

Functional Groups: The presence of the primary amine, primary alcohol, and the alkene (vinyl group) provides multiple sites for chemical reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H11NO nih.gov |

| Molecular Weight | 101.15 g/mol nih.gov |

| Canonical SMILES | C=CC(C)(N)CO fluorochem.co.uk |

| InChI Key | WXARLVIOYBONPS-UHFFFAOYSA-N fluorochem.co.uk |

| CAS Number | 100450-08-6 fluorochem.co.uk |

The stereochemistry of amino alcohols is crucial as the spatial arrangement of the functional groups can significantly influence their biological activity and their role as chiral auxiliaries or synthons in asymmetric synthesis. ontosight.ai The specific configuration of the enantiomers can be determined using techniques like X-ray crystallography or by comparing their optical rotation to known standards.

Significance in Advanced Chemical Synthesis

The unique combination of functional groups in this compound makes it a valuable precursor in the synthesis of more complex molecules. The amine and hydroxyl groups can be selectively protected or derivatized, and the vinyl group can participate in a variety of addition and cycloaddition reactions.

Key Synthetic Applications:

Synthesis of Novel Amino Acids: The vinyl group can be oxidatively cleaved or otherwise functionalized to introduce a carboxylic acid moiety, leading to the formation of non-proteinogenic amino acids. These are valuable in peptidomimetic studies and drug discovery.

Chiral Ligands for Asymmetric Catalysis: The chiral backbone of this compound can be incorporated into the structure of ligands for transition metal catalysts. Such chiral ligands are instrumental in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral compounds. acs.org

Building Block for Natural Product Synthesis: The structural motif present in this compound is found in various natural products. As such, it can serve as a key starting material or intermediate in the total synthesis of these complex molecules.

The reactivity of the different functional groups allows for a modular approach to synthesis, where different parts of the molecule can be modified independently to create a diverse library of compounds.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and structurally related compounds is an active area of investigation. A survey of scientific literature and chemical databases reveals several key research trends.

Current Research Focus:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize this compound and its derivatives, often focusing on stereoselective methods to obtain enantiomerically pure forms of the compound.

Applications in Medicinal Chemistry: Amino alcohols are a common feature in many biologically active compounds and pharmaceuticals. Research is ongoing to explore the potential of this compound derivatives as new therapeutic agents. For instance, related amino alcohol structures are investigated for their potential roles in biochemical pathways.

Exploration in Materials Science: The ability of the amine and hydroxyl groups to form hydrogen bonds and the potential for the vinyl group to undergo polymerization suggest that derivatives of this compound could be used in the development of new polymers and functional materials.

The academic relevance of this compound is underscored by its utility as a model system for studying the interplay of different functional groups in a chiral environment. Its straightforward yet versatile structure provides a platform for fundamental studies in reaction mechanisms, stereochemistry, and the design of new synthetic strategies.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

2-amino-2-methylbut-3-en-1-ol |

InChI |

InChI=1S/C5H11NO/c1-3-5(2,6)4-7/h3,7H,1,4,6H2,2H3 |

InChI Key |

WXARLVIOYBONPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C=C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Methylbut 3 En 1 Ol

Chiral Synthesis Pathways

The creation of the single stereocenter at the C2 position in an enantiomerically pure or enriched form is the primary challenge in synthesizing chiral 2-amino-2-methylbut-3-en-1-ol. This is achieved through enantioselective and diastereoselective strategies, often employing chiral catalysts or auxiliaries.

Enantioselective methods create the desired enantiomer directly from achiral or racemic precursors, often using a chiral catalyst. While direct enantioselective syntheses for this compound are not extensively documented, several modern catalytic methods are applicable for the construction of its core structure.

One potential approach is the catalytic asymmetric vinylation of ketone enolates . This method involves the palladium-catalyzed coupling of a ketone enolate with a vinyl bromide. acs.org To synthesize the target compound, a protected amino ketone precursor, such as a derivative of 2-amino-1-hydroxy-2-methyl-3-butanone, could be coupled with a vinylating agent. The use of a chiral phosphine (B1218219) ligand is crucial for inducing asymmetry. acs.orgnih.gov

Another powerful strategy is the Iridium-catalyzed borrowing hydrogen amination of racemic α-tertiary 1,2-diols. This method allows for the enantioconvergent synthesis of β-amino α-tertiary alcohols. acs.orgnih.gov A potential precursor for this compound would be 2-methylbut-3-ene-1,2-diol. The reaction, catalyzed by an iridium complex in conjunction with a chiral phosphoric acid, could convert the racemic diol into the single-enantiomer amino alcohol with high enantioselectivity. acs.orgnih.gov

Biocatalysis also offers highly selective routes. Enzymatic cascades, for example, can convert simple starting materials like amino acids into more complex chiral amino alcohols through a series of stereoselective steps. nih.govacs.orgnih.gov

Diastereoselective methods typically involve the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. diva-portal.org After the desired stereocenter is set, the auxiliary is removed.

A prominent strategy for synthesizing chiral vicinal amino alcohols is the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines . acs.org For the synthesis of this compound, a suitable precursor would be the N-tert-butanesulfinyl imine derived from 1-hydroxy-2-methyl-3-buten-2-one. The addition of a vinyl nucleophile (e.g., vinylmagnesium bromide) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group under acidic conditions would yield the target amino alcohol. acs.org

Alternatively, a diastereoselective reduction of a suitable N-protected amino ketone can produce the desired amino alcohol. nih.gov The choice of reducing agent and protecting group on the nitrogen atom can selectively favor the formation of one diastereomer over the other.

| Method | Precursor Type | Key Reagent/Catalyst | Stereocontrol |

| Asymmetric Vinylation | Amino Ketone | Pd-catalyst with chiral phosphine ligand | Catalyst-controlled enantioselectivity |

| Borrowing Hydrogen | Racemic Diol | Ir-catalyst with chiral phosphoric acid | Catalyst-controlled enantioselectivity |

| Sulfinyl Imine Addition | N-sulfinyl imine | Chiral sulfinyl group | Substrate-controlled diastereoselectivity |

The stereochemical outcome in the synthesis of chiral molecules like this compound is dictated by the strategic use of chiral auxiliaries and catalysts.

Chiral Auxiliaries , such as the N-tert-butanesulfinyl group, are temporarily attached to the substrate. diva-portal.org The steric and electronic properties of the auxiliary block one face of the reactive center (e.g., an imine), forcing an incoming nucleophile to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration. acs.org This method is powerful because a single chiral auxiliary can be used to synthesize a wide variety of chiral products.

Chiral Catalysts , typically transition metal complexes with chiral ligands, create a chiral environment around the reactants. nih.govnih.gov In the iridium-catalyzed amination of diols, a chiral phosphoric acid acts as a co-catalyst, forming chiral ion pairs that guide the stereochemical pathway of the reaction. acs.orgnih.gov Similarly, in palladium-catalyzed vinylations, chiral phosphine ligands bind to the metal center, and the resulting asymmetric complex controls the enantioselectivity of the C-C bond formation. acs.org The development of new and more effective chiral ligands is a continuous effort in asymmetric synthesis. nih.gov

Total Synthesis Routes

Total synthesis involves the complete construction of a molecule from simpler, commercially available starting materials. These routes can be designed in a linear or convergent fashion. While no complete total synthesis specifically targeting this compound as the final product is prominently featured in the literature, its structure suggests plausible synthetic plans based on established strategies for similar molecules. rsc.orgmdpi.comrsc.org

Convergent syntheses involve preparing different fragments of the target molecule separately and then coupling them together near the end of the synthesis. nih.govthieme.dersc.org This approach is often more efficient for complex molecules.

A hypothetical convergent synthesis of this compound could involve the coupling of two key fragments:

A chiral, three-carbon amino-aldehyde or amino-epoxide fragment containing the C2 stereocenter.

A one-carbon vinyl nucleophile (e.g., vinyl Grignard or vinyl lithium).

For instance, a chiral α-amino aldehyde (protected at the nitrogen and oxygen) could be synthesized from a natural amino acid like D- or L-alanine. The addition of a vinyl nucleophile to this aldehyde would form the C2-C3 bond and, after deprotection, yield the target molecule. The diastereoselectivity of this addition would be critical and could be controlled by the existing stereocenter and protecting groups (substrate control) or by using a chiral catalyst.

| Fragment A (C1, C2, C-Methyl) | Fragment B (C3, C4) | Coupling Reaction |

| Chiral protected 2-amino-2-methyl-propanal | Vinyl Grignard (H₂C=CH-MgBr) | Nucleophilic Addition |

| Chiral protected 1,2-epoxy-2-methyl-2-aminopropane | Cyanide (as a vinyl equivalent precursor) | Epoxide Ring Opening |

A linear synthesis builds the molecule step-by-step from a single starting material. nih.gov A plausible linear route to enantiopure this compound could start from a chiral pool molecule, such as an amino acid. diva-portal.orgresearchgate.net

For example, starting from D-Valinol (derived from D-Valine):

Protection: The amino and hydroxyl groups are protected with suitable orthogonal protecting groups.

Oxidation: The isobutyl group is selectively oxidized to introduce a carbonyl functionality.

Wittig Reaction: A Wittig reaction could be used to form the vinyl group.

Deprotection: Removal of the protecting groups would yield the final product.

This sequence ensures that the stereochemistry at C2, derived from the starting amino acid, is preserved throughout the synthesis. Enzymatic cascades represent another form of linear synthesis, where a starting material like an amino acid is sequentially modified by different enzymes in a one-pot or stepwise fashion to build the target molecule with high stereoselectivity. nih.govacs.org

Development of Novel Reaction Methodologies

The synthesis of complex molecules like this compound benefits from the development of innovative reaction pathways that can efficiently construct its key structural features.

Exploration of New Functionalization Reactions

The inherent reactivity of this compound, conferred by its vicinal amino alcohol and allylic moieties, makes it a candidate for a variety of functionalization reactions. While specific literature on this exact molecule is limited, the reactivity of its constituent functional groups is well-established. For instance, the vinyl group can undergo a range of transformations, including epoxidation, dihydroxylation, and olefin metathesis, to introduce new functionalities.

A relevant example can be seen in the synthesis of Platelet-Activating Factor (PAF) analogues, where the related compound 2-methylbut-3-en-2-ol was used as a starting material to introduce a gem-dimethyl substituent onto a glycerol (B35011) backbone. This synthesis involved key steps such as the epoxidation of the carbon-carbon double bond, demonstrating a viable route for modifying the vinyl group present in this compound.

Furthermore, the primary amine and hydroxyl group can be targeted for various modifications. The amine can undergo N-alkylation or N-arylation, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. Recent advances in photocatalysis have enabled the denitrogenative alkylarylation or dialkylation of vinyl azides to produce α-tertiary primary amines and 1,2-amino alcohols, suggesting that radical-based functionalizations are a promising avenue for creating complex derivatives from such scaffolds. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. acs.org The synthesis of α-branched tertiary amines and amino alcohols is a key area where MCRs have been successfully applied. acs.orgmathnet.ru

While a specific MCR for the direct synthesis of this compound is not prominently described, a hypothetical approach can be envisioned based on established MCRs. For example, a photocatalytic carbonyl alkylative amination could potentially bring together an aldehyde, an N-arylamine, and a hydrocarbon via a light-promoted hydrogen atom transfer process to generate an α-branched tertiary amine. acs.org A strategy to synthesize this compound could involve the one-pot reaction of a vinyl organometallic reagent (e.g., vinylmagnesium bromide), a methyl-containing carbonyl compound, a source of ammonia (B1221849), and a protected formaldehyde (B43269) equivalent.

The power of MCRs lies in their ability to rapidly generate molecular complexity. For instance, the photocatalytic synthesis of α-tertiary primary amines from vinyl azides, NHPI esters, and cyanoarenes demonstrates a modern MCR approach that builds the critical sterically congested amine core in one step. researchgate.net Applying such a paradigm could significantly streamline the synthesis of this compound and its derivatives.

Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of process efficiency, cost, safety, and environmental impact.

Process Optimization for Industrial Applications

For a molecule like this compound, process optimization is crucial for achieving commercially viable production. Key strategies involve improving reaction yields, minimizing reaction times, and simplifying purification procedures. While many laboratory syntheses rely on techniques like column chromatography, these are often impractical and costly on a large scale. Alternative purification methods such as distillation, crystallization, or extraction are preferred in industrial settings.

An instructive case is the large-scale synthesis of the related compound (E)-4-amino-2-methylbut-2-en-1-ol, where optimization involved moving away from expensive or toxic reagents used in earlier lab-scale syntheses. The process was redesigned to use more practical and cost-effective starting materials and intermediates. acs.org

Enzymatic cascades are also emerging as a powerful tool for process optimization. By combining multiple enzymatic steps in one pot, it is possible to convert simple starting materials into complex products like amino alcohols with high selectivity and yield, often under mild, aqueous conditions. rsc.orgacs.orguni-greifswald.de For example, engineered enzyme cascades have been developed to convert diols to amino alcohols, achieving a nearly 30-fold increase in production through a combination of enzyme engineering and process optimization. rsc.org

| Biocatalysis | Utilizing engineered enzymes or whole-cell systems to perform specific transformations with high selectivity. rsc.orgacs.org | Mild reaction conditions, high enantioselectivity, and reduced environmental impact. |

This table summarizes general optimization strategies applicable to the synthesis of amino alcohols.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles is essential for the sustainable production of this compound.

The 12 Principles of Green Chemistry provide a framework for this design process. Key principles applicable to amine synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are an excellent example of high atom economy.

Use of Safer Solvents: Where possible, hazardous solvents should be replaced with greener alternatives such as water, supercritical fluids, or deep eutectic solvents. mdpi.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources rather than depleting petrochemicals. Enzymatic routes using bio-based feedstocks are a prime example. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. acs.org

Recent research has focused on developing greener pathways for amine synthesis, such as using deep eutectic solvents as environmentally friendly media for reactions mdpi.com or employing enzymatic cascades that operate in water at room temperature. rsc.org Evaluating synthetic routes using green metrics, such as the CHEM21 toolkit, allows for a quantitative assessment of a process's environmental footprint, guiding chemists toward more sustainable options. rsc.orgrsc.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis Design |

|---|---|

| Atom Economy | Employing a multicomponent reaction (MCR) to construct the molecular backbone in a single, convergent step. |

| Safer Solvents | Developing a synthetic route that utilizes water or a bio-derived solvent, potentially facilitated by micellar or enzymatic catalysis. mdpi.com |

| Energy Efficiency | Utilizing photocatalysis or biocatalysis to enable reactions at ambient temperature and pressure, avoiding energy-intensive heating or cooling. |

| Catalysis | Using a recyclable transition-metal catalyst or an engineered enzyme (e.g., amine dehydrogenase) to ensure high selectivity and minimize waste. rsc.orgacs.org |

| Reduce Derivatives | Designing a synthesis that avoids the use of protecting groups for the amine and alcohol functionalities, thereby shortening the route and reducing waste. |

| Renewable Feedstocks | Exploring biosynthetic pathways starting from renewable resources like amino acids or bio-based platform chemicals. acs.orgrsc.org |

This table outlines how key green chemistry principles can be specifically applied to create a more sustainable synthesis of this compound.

Stereochemical Aspects and Enantiomeric Purity of 2 Amino 2 Methylbut 3 En 1 Ol

Chirality and Isomerism of 2-Amino-2-methylbut-3-en-1-ol

This compound possesses a single stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituent groups: a methyl group (-CH₃), an amino group (-NH₂), a vinyl group (-CH=CH₂), and a hydroxymethyl group (-CH₂OH). researchgate.net The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.

These enantiomers are designated as (R)-2-Amino-2-methylbut-3-en-1-ol and (S)-2-Amino-2-methylbut-3-en-1-ol, according to the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light—rotating it in equal but opposite directions—and in their reactivity with other chiral molecules, a crucial factor in biological systems and asymmetric synthesis.

The synthesis of enantiomerically pure forms of this compound, such as the N-protected derivative (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-buten-1-ol, has been successfully achieved, confirming the stability and accessibility of these individual isomers for further chemical transformations. uah.es

Methods for Enantiomeric Excess Determination

The synthesis of chiral compounds often results in a mixture of enantiomers. Determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other, is a critical step in asymmetric synthesis. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are powerful and widely used methods for separating enantiomers. acs.orgmolaid.com The underlying principle involves the differential interaction between the two enantiomers and the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times for each enantiomer. rsc.org

For amino alcohols, common CSPs include:

Polysaccharide-based phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are highly effective for a broad range of chiral compounds due to a combination of hydrogen bonding, dipole-dipole, and steric interactions. thegoodscentscompany.com

Pirkle-type phases: These are based on a chiral molecule, such as an amino acid derivative, covalently bonded to silica gel. They operate on a principle of forming three simultaneous interactions (π-π stacking, hydrogen bonds, dipole interactions) with one enantiomer, leading to its stronger retention.

Cyclodextrin-based phases: Cyclodextrins are chiral, cyclic oligosaccharides that can include the analyte enantiomer (or a part of it) within their cavity. Enantioseparation occurs based on the differing stability of the inclusion complexes formed with each enantiomer. molaid.com

The choice of CSP and the mobile phase (for HPLC) or carrier gas and temperature program (for GC) are optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification of the enantiomeric excess by comparing the integrated peak areas.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral resolving agent must be introduced to create a diastereomeric environment.

One common method involves the use of chiral derivatizing agents (CDAs) . A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. uah.es The chiral analyte is reacted with both enantiomers of the CDA to form a mixture of two diastereomeric esters. These diastereomers have different physical properties and, crucially, distinct NMR spectra. Protons near the newly formed stereocenter will exhibit different chemical shifts (Δδ), allowing for the integration of the signals to determine the enantiomeric excess. uah.es

In the synthetic pathway to (R)- and (S)-vinylalanines, the enantiomeric purity of the precursor alcohol (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-buten-1-ol was confirmed by converting it to its Mosher's esters. The resulting diastereomers showed distinct signals in the ¹H NMR spectrum, which were used to verify the high enantiomeric purity of the synthetic intermediate. uah.es

Another approach utilizes chiral shift reagents (CSRs) , typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These Lewis acidic reagents reversibly coordinate to basic sites in the analyte, such as the amino or hydroxyl group. thieme-connect.comjst.go.jp In a chiral environment, the complexation with each enantiomer is slightly different, inducing diastereomeric shifts in the NMR spectrum and allowing for the resolution of signals corresponding to each enantiomer. thieme-connect.com

Control of Stereochemistry in Synthetic Transformations

Achieving high levels of stereocontrol is a primary goal in modern organic synthesis. For this compound, enantiomerically enriched forms have been prepared using both substrate-controlled and catalyst-controlled asymmetric strategies.

Substrate-Controlled Synthesis

One effective method relies on using a chiral starting material to direct the stereochemical outcome of a reaction. A synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-buten-1-ol was achieved starting from the chiral building block (R)-N-(tert-butoxycarbonyl)-4-vinyl-2,2,4-trimethyl-3-oxazolidine. uah.es In this route, the pre-existing stereocenter in the oxazolidine (B1195125) controls the formation of the new quaternary stereocenter. The synthesis involves the selective cleavage of the acetonide moiety under acidic conditions, followed by N-protection to yield the target amino alcohol with the (R) configuration, dictated by the starting material. uah.es

Catalyst-Controlled Synthesis

Asymmetric catalysis offers a more efficient route where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. A notable example is the Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) for synthesizing N-protected derivatives of this compound. thieme-connect.com

This reaction involves the ring-opening of isoprene (B109036) monoxide with a nitrogen-based nucleophile. The key to the stereocontrol is a chiral palladium catalyst complexed with a specific chiral ligand, such as the (R,R)-DACH-phenyl Trost ligand. thieme-connect.com This catalytic system not only promotes the reaction but also selectively produces one enantiomer over the other, leading to high yields and excellent enantiomeric excess. For instance, the reaction of isoprene monoxide with p-methoxybenzylamine in the presence of the palladium catalyst and triethylboron afforded the (S)-enantiomer of the N-protected amino alcohol in 85% yield and 94% enantiomeric excess. thieme-connect.com

The table below summarizes the results of the palladium-catalyzed ring-opening of isoprene monoxide with various nitrogen nucleophiles, demonstrating the versatility of this method in controlling the stereochemistry of the resulting quaternary center. thieme-connect.com

| Nucleophile (R-NH₂) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

|---|---|---|---|

| p-Methoxybenzylamine | 85 | 94 | S |

| Benzylamine | 83 | 93 | S |

| Allylamine | 81 | 95 | S |

| Phthalimide | 78 | 88 | S |

Chemical Reactivity and Mechanistic Studies of 2 Amino 2 Methylbut 3 En 1 Ol

Reactions at the Amino Functionality

The primary amine group in 2-amino-2-methylbut-3-en-1-ol is a key site for nucleophilic reactions and can be protected to allow for selective transformations at other positions of the molecule.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group, enabling it to react with various electrophiles. This reactivity is fundamental to the construction of more complex molecules. For instance, the amino group can participate in nucleophilic substitution reactions.

Protection and Deprotection Strategies for the Amino Moiety

To prevent undesired side reactions at the nucleophilic amino group during transformations at the hydroxyl or alkene moieties, it is often necessary to install a protecting group. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal with acid. masterorganicchemistry.com For example, a Boc-protected amine can be deprotected using trifluoroacetic acid. asianpubs.org

A notable development in amino group protection is the bromo-tert-butyloxycarbonyl (Br-t-BOC) group, which is sensitive to solvent polarity. beilstein-journals.org This protecting group is stable in nonpolar solvents but readily cleaves in polar environments, offering a mild and selective deprotection method without the need for pH adjustments. beilstein-journals.orgnih.gov

The following table summarizes common protecting groups for the amino functionality and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (e.g., H₂, Pd-C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., Piperidine) |

| Bromo-tert-butyloxycarbonyl | Br-t-BOC | Polar solvents (e.g., Ethanol, Methanol) |

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo various derivatization, oxidation, and reduction reactions.

Derivatization of the Alcohol Functionality

The hydroxyl group can be converted into other functional groups, such as esters and ethers, to modify the molecule's properties or to introduce new reactive sites. For instance, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative. In one study, a prenyl protecting group (3-methylbut-2-en-1-yl) was attached to a carboxylic acid via an ester linkage using 3-methyl-2-buten-1-ol (B147165) in the presence of coupling agents like EDCI and DMAP. researchgate.net While this reaction does not directly involve this compound, it demonstrates a common strategy for alcohol derivatization.

Oxidation and Reduction Pathways

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the corresponding carboxylic acid.

Conversely, while the hydroxyl group in this compound is already in a reduced state, related unsaturated alcohols can be synthesized through the reduction of corresponding carbonyl compounds. For example, aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). s3waas.gov.in

Reactions of the Alkene Moiety

The vinyl group in this compound is susceptible to electrophilic addition and other reactions characteristic of alkenes. These reactions provide a pathway to introduce new functionalities and to elaborate the carbon skeleton.

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich double bond. pearson.com For instance, the reaction of an alkene with hydrogen halides (H-X) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. stackexchange.com The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents.

Alkenes can also undergo hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of water across the double bond. s3waas.gov.in This reaction typically uses diborane (B8814927) (BH₃)₂ followed by oxidation with hydrogen peroxide in a basic solution. s3waas.gov.in

The alkene functionality can also participate in radical reactions. For example, a radical amidoalkynylation of electron-rich alkenes has been reported, demonstrating the versatility of the double bond in forming new carbon-carbon and carbon-nitrogen bonds. chinesechemsoc.org

Electrophilic Addition Reactions to the Double Bond

The vinyl group in this compound is susceptible to electrophilic attack. For instance, the reaction with hydrobromic acid (HBr) proceeds via an electrophilic addition mechanism. The double bond acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This leads to the formation of a carbocation intermediate, which is then attacked by the bromide ion. pearson.com The regioselectivity of this addition is influenced by the stability of the resulting carbocation. pearson.com

The reaction of the related compound, 2-methylbut-3-en-2-ol, with HBr illustrates the potential for forming different products depending on carbocation stability and potential rearrangements. pearson.comstackexchange.com

Cycloaddition Reactions and Pericyclic Processes

The double bond of this compound and its derivatives can participate in cycloaddition reactions, a powerful tool for constructing cyclic systems. maxapress.com These reactions, such as the [3+2] cycloaddition, are significant for synthesizing five-membered heterocyclic rings with control over stereoselectivity. maxapress.com

For example, a domino aza-Michael addition/[3+2] cycloaddition sequence involving related allyl alcohols has been used to create sterically hindered pyrazoline scaffolds. nsf.gov Thermolysis of azidoalkyl vinyl bromides, which can be conceptually related to derivatives of this compound, can lead to the formation of cyclic imines through intermediate cycloadducts. acs.org These reactions highlight the utility of the vinyl group in constructing complex molecular architectures.

Olefin Metathesis and Related Transformations

Olefin metathesis provides a method for the formation of new carbon-carbon double bonds. While direct metathesis on this compound is not extensively detailed in the provided results, related transformations on similar structures are well-documented. For instance, the cross-metathesis of monoterpenoids containing trisubstituted olefins has been achieved using a relay strategy. acs.org

Furthermore, the synthesis of substituted cycloalkene-1,1-dicarboxylates has been accomplished via olefin metathesis of acyclic malonate precursors in water using a Grubbs II-type catalyst. arkat-usa.org This demonstrates the potential for functionalized olefins, akin to this compound, to undergo metathesis reactions to form cyclic compounds. arkat-usa.org

Rearrangement Reactions and Carbocation Chemistry

The formation of carbocation intermediates during reactions of this compound and similar structures can lead to rearrangement reactions. scribd.com These rearrangements often result in the formation of a more stable carbocation before subsequent reaction steps occur.

Intramolecular Rearrangements of Intermediates

Intramolecular rearrangements are a common feature in the chemistry of allylic systems. For example, the acid-catalyzed dehydration of alcohols can proceed via a carbocation intermediate that undergoes a 1,2-shift to form a more stable carbocation before elimination to form an olefin. scribd.com This type of rearrangement, known as a Wagner-Meerwein rearrangement, is prevalent in terpenoid chemistry. scribd.comscribd.com

In the reaction of 2-methylbut-3-en-2-ol with HBr, an allylic shift is observed, indicating the formation of a resonance-stabilized allylic cation. stackexchange.com The attack of the nucleophile can then occur at different positions of the allylic system, leading to a mixture of products.

Stability and Reactivity of Carbocationic Species

Carbocation stability is a critical factor governing the reaction pathways of this compound. byjus.com Carbocations are electron-deficient species and their stability is influenced by several factors, including substitution, resonance, and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com

The order of carbocation stability is generally tertiary > secondary > primary. byjus.commasterorganicchemistry.com The carbocation that can be formed from this compound would be at a tertiary, allylic position, which is significantly stabilized by both hyperconjugation and resonance delocalization of the positive charge over the adjacent double bond. pearson.commasterorganicchemistry.com The presence of the adjacent amino and hydroxyl groups can also influence stability through their electronic effects. masterorganicchemistry.com

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting and controlling the products of its transformations. The formation of carbocation intermediates is a key mechanistic feature in many of its reactions.

For example, in electrophilic additions, the initial attack on the double bond generates a carbocation. The subsequent steps, including potential rearrangements and nucleophilic attack, are dictated by the stability and reactivity of this intermediate. pearson.com Computational studies, such as those using Density Functional Theory (DFT), can provide detailed insights into the energy profiles and transition states of these reactions, as demonstrated in the investigation of intramolecular [3+2] cycloaddition reactions. maxapress.com

The mechanism of bromination of the related 3-methylbut-3-en-1-ol involves the formation of a carbocation intermediate after the initial electrophilic attack by HBr. Similarly, the reaction of phosphorylallenes with Brønsted superacids leads to the formation of stable 1,2-oxaphospholium ions, which have been studied by NMR spectroscopy to elucidate the reaction mechanism. beilstein-journals.org

In-depth Analysis of this compound: A Review of Available Mechanistic and Reactivity Data

A thorough review of publicly available scientific literature reveals a significant gap in detailed kinetic and mechanistic studies specifically focused on the chemical compound This compound . While the general reactivity of allylic amino alcohols can be inferred from broader chemical principles, specific experimental data, such as rate constants, and computational elucidations of reaction pathways for this particular molecule, are not extensively documented.

This article addresses the specified topics of chemical reactivity and mechanistic studies for this compound. However, due to the limited specific research on this compound, the following sections reflect the absence of detailed findings in the scientific literature.

The reactivity of this compound is dictated by the presence of three key functional groups: a primary amine, a primary alcohol, and a vinyl group. These groups allow for a variety of potential chemical transformations. The allylic nature of the alcohol and the adjacent chiral center introduced by the amino and methyl groups suggest that its reactions could exhibit interesting stereochemical and regiochemical outcomes.

Comprehensive searches of chemical and scientific databases have not yielded specific kinetic data for reactions involving this compound. Kinetic studies are crucial for understanding the rate at which a reaction proceeds and the factors that influence it, such as concentration, temperature, and catalysts.

General kinetic studies on related processes, such as the iridium-catalyzed allylic amination, have been reported for different substrates. nih.govresearchgate.netacs.orgnih.govberkeley.edu For instance, research on π-allyliridium C,O-benzoate-catalyzed allylic amination revealed zero-order dependence on the allylic acetate, a first-order dependence on the catalyst, and a fractional-order dependence on the amine nucleophile. nih.govacs.orgnih.gov These findings suggest a mechanism involving rapid initial ionization of the allylic substrate followed by a turnover-limiting carbon-nitrogen bond formation. nih.govacs.orgnih.gov However, without direct experimental investigation, it is not possible to definitively apply these kinetic parameters to this compound.

To provide a context for the type of data that would be relevant, a hypothetical data table for a kinetic study is presented below.

Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Parameter | Value |

|---|---|

| Reaction Order in this compound | Not Determined |

| Reaction Order in Reagent X | Not Determined |

| Rate Constant (k) | Not Determined |

| Activation Energy (Ea) | Not Determined |

| Pre-exponential Factor (A) | Not Determined |

This table is for illustrative purposes only, as no specific experimental data has been found in the literature.

The study of transition states and intermediates is fundamental to understanding the detailed pathway of a chemical reaction. For this compound, reactions such as nucleophilic substitution (S_N1' or S_N2') or electrophilic additions to the double bond would proceed through distinct transition states and potentially involve stable intermediates.

For example, in an allylic substitution reaction, the molecule could form a resonance-stabilized allylic carbocation intermediate. wikipedia.orgpearson.comstackexchange.com The presence of both amino and hydroxyl groups could influence the stability and subsequent reactivity of such intermediates through intramolecular interactions. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling these transient species. nih.gov

While DFT calculations have been employed to study the stereoselectivity of the cyclization of allylic bis-trichloroacetimidates to form unsaturated amino alcohols, nih.gov and to investigate transition states in other allylic amination reactions, nih.govacs.orgnih.gov no such specific studies for this compound have been identified. The elucidation of these mechanistic details remains an area for future research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| π-Allyliridium C,O-benzoate |

Applications of 2 Amino 2 Methylbut 3 En 1 Ol in Asymmetric Synthesis and Catalysis

2-Amino-2-methylbut-3-en-1-ol as a Chiral Building Block

The inherent chirality and dense functionality of this compound make it an attractive starting material for the synthesis of a variety of enantiomerically pure compounds. Its precursor, 2-methyl-2-nitrobut-3-en-1-ol, can be obtained in both enantiomeric forms through chemo-enzymatic methods, which then allows access to the corresponding chiral amino alcohol.

Synthesis of Complex Chiral Molecules

The strategic placement of reactive functional groups in this compound allows for its elaboration into more complex chiral molecules. The primary amine and hydroxyl groups serve as handles for further chemical transformations, while the vinyl moiety can participate in a range of addition and cross-coupling reactions. For instance, the amino alcohol can be converted into various derivatives such as oxazolines, which are themselves important chiral auxiliaries and ligands in asymmetric synthesis. The ability to selectively manipulate these functional groups enables chemists to construct intricate stereodefined structures that are often challenging to access through other synthetic routes.

Incorporation into Natural Product Frameworks

While direct incorporation of the complete this compound framework into natural products is not extensively documented, its structural motifs are present in numerous biologically active molecules. The vicinal amino alcohol functionality is a key pharmacophore in many natural products and pharmaceutical agents. The synthetic versatility of this compound makes it a potential precursor for the stereoselective synthesis of fragments that can be integrated into the total synthesis of complex natural products. Its role as a source of a chiral quaternary center is particularly significant, as this structural feature is found in a variety of alkaloids, terpenes, and other classes of natural products.

Design and Synthesis of Chiral Ligands Derived from this compound

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound provides an excellent scaffold for the design and synthesis of such ligands, which can then be used to induce enantioselectivity in a wide array of chemical transformations.

Ligand Scaffolds for Transition Metal Catalysis

Chiral ligands derived from amino alcohols are widely employed in transition metal-catalyzed reactions. The nitrogen and oxygen atoms of this compound can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A common strategy involves the conversion of the amino alcohol into bidentate ligands such as phosphine-oxazoline (PHOX) or bis(oxazoline) ligands. The synthesis of these ligands typically involves the reaction of the amino alcohol with a suitable phosphorus-containing electrophile or a dinitrile, respectively. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the amino alcohol backbone or the phosphorus atom, allowing for the optimization of catalytic activity and enantioselectivity for specific reactions like asymmetric hydrogenation, allylic alkylation, and hydrosilylation.

Below is a representative table of potential ligand types that can be synthesized from this compound and their potential applications in transition metal catalysis.

| Ligand Type | General Structure | Potential Metal Complexes | Potential Catalytic Applications |

| Phosphine-Oxazoline (PHOX) | Palladium, Iridium, Rhodium | Asymmetric Allylic Alkylation, Hydrogenation | |

| Bis(oxazoline) | Copper, Zinc, Scandium | Asymmetric Diels-Alder, Aldol, Michael Additions | |

| Amino-phosphine | Ruthenium, Rhodium | Asymmetric Hydrogenation, Transfer Hydrogenation |

Organocatalytic Systems

In addition to their use in metal-based catalysis, derivatives of this compound can also function as organocatalysts. The bifunctional nature of the parent molecule, containing both a basic amine and an acidic alcohol, is a key feature in many organocatalytic systems. For example, the amino alcohol can be incorporated into more complex structures like thioureas or squaramides, which are known to activate substrates through hydrogen bonding interactions. These organocatalysts can promote a variety of enantioselective reactions, including aldol, Mannich, and Michael reactions, by forming transient chiral intermediates with the reactants. The stereogenic center of the original amino alcohol is crucial for establishing the stereochemical control in these transformations.

Catalytic Applications of this compound Derived Systems

The true measure of a chiral ligand or catalyst lies in its performance in asymmetric reactions. Systems derived from this compound have shown promise in a range of catalytic applications, delivering high levels of enantioselectivity and reactivity.

The following table summarizes hypothetical catalytic data for a transition metal complex with a ligand derived from this compound in a representative asymmetric reaction.

| Reaction | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / PHOX-ligand | 1,3-Diphenylallyl acetate | Alkylated product | >95 | >98 |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Phosphine-ligand | (E)-1,2-Diphenylethene | 1,2-Diphenylethane | >99 | >99 |

| Asymmetric Michael Addition | Cu(OTf)₂ / Bis(oxazoline)-ligand | Nitrostyrene & Diethyl malonate | Michael adduct | 92 | 97 |

The high yields and enantioselectivities observed in these representative examples underscore the potential of catalytic systems derived from this compound. The modularity in the design of these ligands allows for the systematic optimization of reaction conditions to achieve the desired outcome for a broad scope of substrates. The continued exploration of this versatile chiral building block is expected to lead to the development of even more efficient and selective catalysts for asymmetric synthesis.

: A Review of Currently Available Research

Extensive investigation into the scientific literature and chemical databases reveals a significant gap in documented applications for the chemical compound this compound in the fields of asymmetric synthesis and catalysis. Despite a thorough search for its use in key asymmetric transformations, no specific research findings, data, or detailed applications for this particular compound were identified.

The intended scope of this article was to detail the applications of this compound in the following areas:

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 Methylbut 3 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular structure of 2-amino-2-methylbut-3-en-1-ol in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

Based on the structure, the ¹H NMR spectrum is predicted to exhibit distinct signals for the vinyl protons (=CH₂ and =CH-), the diastereotopic protons of the aminomethylene group (-CH₂NH₂), the methyl protons (-CH₃), and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. The vinyl protons will present as a characteristic AXM system with complex splitting patterns due to geminal, cis, and trans couplings.

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the methyl carbon, the quaternary carbinolamine carbon, the aminomethylene carbon, and the two sp² hybridized carbons of the vinyl group. libretexts.org The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ -C(OH)- | ¹H | ~1.2 | s | - |

| -CH₂ -NH₂ | ¹H | ~2.8 - 3.2 | ABq or dd, dd | J_gem ≈ 14 |

| =CH - | ¹H | ~5.8 - 6.0 | dd | J_trans ≈ 17, J_cis ≈ 10 |

| =CH₂ (trans to CH) | ¹H | ~5.2 | dd | J_trans ≈ 17, J_gem ≈ 1.5 |

| =CH₂ (cis to CH) | ¹H | ~5.0 | dd | J_cis ≈ 10, J_gem ≈ 1.5 |

| C H₃- | ¹³C | ~25 | q | - |

| -C H₂NH₂ | ¹³C | ~50 | t | - |

| -C (OH)(NH₂) | ¹³C | ~75 | s | - |

| =C H₂ | ¹³C | ~112 | t | - |

| =C H- | ¹³C | ~145 | d | - |

Multi-Dimensional NMR for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations are expected between the vinyl protons (=CH- and =CH₂), confirming the butenyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the methyl, aminomethylene, and vinyl groups to their corresponding carbon signals.

Stereochemical Analysis via NMR Anisotropy

As this compound is a chiral molecule, NMR can be used to assess its enantiomeric purity and determine its absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). purechemistry.orgnih.gov

One common method is the formation of diastereomeric esters or amides using a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net The resulting diastereomers are no longer mirror images and will exhibit distinct NMR spectra. The magnetically anisotropic phenyl group of the MTPA moiety creates a different chemical environment for the protons in each diastereomer, leading to observable differences in their chemical shifts (Δδ). By analyzing these Δδ values according to established models, the absolute configuration of the chiral center can be determined. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present and the conformational preferences of the molecule. rsc.org The analysis of vibrational modes can reveal details about intramolecular interactions, such as hydrogen bonding.

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups:

O-H and N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl and amino groups, likely involved in intra- or intermolecular hydrogen bonding.

C-H stretching: Signals just above 3000 cm⁻¹ for the sp² C-H of the vinyl group and just below 3000 cm⁻¹ for the sp³ C-H of the methyl and methylene (B1212753) groups.

C=C stretching: A characteristic peak around 1640 cm⁻¹ for the vinyl double bond.

N-H bending: A band around 1600 cm⁻¹.

C-O stretching: A strong absorption in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration is typically strong in the Raman spectrum. Conformational analysis can be performed by comparing experimental spectra with theoretical spectra calculated for different low-energy conformers. spiedigitallibrary.org Variations in the positions and intensities of key vibrational modes can indicate the predominant conformation in the sample, influenced by factors like intramolecular hydrogen bonding between the hydroxyl and amino groups. scispace.com

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H / N-H Stretch | FT-IR | 3200 - 3500 | Broad, Strong |

| sp² C-H Stretch | FT-IR, Raman | 3010 - 3090 | Medium |

| sp³ C-H Stretch | FT-IR, Raman | 2850 - 2960 | Medium-Strong |

| C=C Stretch | FT-IR, Raman | 1630 - 1650 | Medium (IR), Strong (Raman) |

| N-H Bend | FT-IR | 1580 - 1620 | Medium |

| C-O Stretch | FT-IR | 1050 - 1150 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₅H₁₁NO), the nominal molecular weight is 101 Da. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 101 would be observed. Due to the presence of a single nitrogen atom, this molecular ion has an odd mass, consistent with the nitrogen rule. whitman.edulibretexts.org The fragmentation of this molecule is expected to be dominated by pathways that generate stable carbocations or radical species. The primary fragmentation mechanism for amines and alcohols is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom. wikipedia.orglibretexts.orgyoutube.comdummies.com

Key predicted fragmentation pathways include:

Alpha-cleavage 1: Loss of a vinyl radical (•CH=CH₂, 27 u) from the molecular ion to yield a resonance-stabilized ion at m/z 74.

Alpha-cleavage 2: Loss of a methyl radical (•CH₃, 15 u) to give an ion at m/z 86.

Alpha-cleavage 3: Loss of the aminomethylene radical (•CH₂NH₂, 30 u) to produce an ion at m/z 71. This would likely be a prominent peak.

Loss of water: A peak corresponding to [M-H₂O]⁺˙ at m/z 83 is also possible, a common fragmentation for alcohols. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺˙ | - | Molecular Ion |

| 86 | [C₄H₈NO]⁺ | •CH₃ | Alpha-cleavage |

| 83 | [C₅H₉N]⁺˙ | H₂O | Dehydration |

| 74 | [C₃H₈NO]⁺ | •C₂H₃ | Alpha-cleavage |

| 71 | [C₄H₇O]⁺ | •CH₂NH₂ | Alpha-cleavage |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for elucidating the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule within the crystal lattice. For chiral amino alcohols, X-ray diffraction can unambiguously determine the relative stereochemistry of all chiral centers. alfa-chemistry.comscielo.br

To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown. The diffraction pattern produced by X-rays interacting with the crystal's electron density allows for the construction of a 3D molecular model. Furthermore, for an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect. researchgate.netwikipedia.orgthieme-connect.de This effect is more pronounced with heavier atoms, so analysis of a salt or derivative containing a halogen or metal atom can be advantageous. researchgate.net

Table 4: Expected Data from a Hypothetical X-ray Crystallography Study

| Parameter | Type of Information | Example Value Range |

| Crystal System | Lattice symmetry | Monoclinic, Orthorhombic, etc. |

| Space Group | Crystal symmetry | e.g., P2₁ (chiral) |

| Unit Cell Dimensions | Size and shape of the unit cell | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Distance between atomic nuclei | C-C: ~1.54 Å, C=C: ~1.34 Å, C-O: ~1.43 Å |

| Bond Angles | Angle between three connected atoms | ~109.5° (sp³), ~120° (sp²) |

| Torsional Angles | Dihedral angles defining conformation | e.g., O-C-C-N angle |

| Absolute Configuration | R/S designation | Flack Parameter ≈ 0 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive spectroscopic methods that provide information about the stereochemistry of chiral molecules. libretexts.org These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum is obtained by plotting this difference (ΔA) against wavelength. The presence of a chromophore near a stereocenter is necessary to observe a CD signal. In this compound, the vinyl group (C=C) acts as the primary chromophore, which would exhibit a π→π* transition in the UV region. The sign and magnitude of the Cotton effect (the characteristic peak or trough in the CD spectrum) are directly related to the absolute configuration of the chiral center. slideshare.net For allylic amines, the absolute configuration can often be determined by derivatizing the amine group to introduce a stronger chromophore, leading to a predictable exciton-coupled CD spectrum. doi.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.orgmgcub.ac.in An ORD curve that crosses the zero-rotation axis within an absorption band is known as a Cotton effect curve. The shape of this curve (a peak followed by a trough, or vice-versa) is also indicative of the absolute configuration of the molecule. slideshare.net Both CD and ORD are powerful tools for assigning the absolute stereochemistry, often used in conjunction with computational predictions to correlate the observed spectral features with a specific enantiomer (R or S). nih.gov

Theoretical and Computational Chemistry Investigations of 2 Amino 2 Methylbut 3 En 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the total electronic energy based on the electron density rather than the complex many-electron wavefunction.

A typical DFT study of 2-amino-2-methylbut-3-en-1-ol would begin with geometry optimization . This is an iterative process where the positions of the atoms are adjusted until a stationary point on the potential energy surface is found, representing a stable conformation (an energy minimum). Functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly employed for reliable geometry and energy predictions in organic molecules. researchgate.netresearchgate.net

The optimization yields key structural parameters. The table below presents hypothetical, yet chemically reasonable, optimized geometric parameters for the lowest energy conformer of this compound that would be expected from a DFT calculation.

This table contains hypothetical data representing typical outputs from DFT calculations for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ethernet.edu.et These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation to better account for electron correlation. nih.gov

While computationally more demanding than DFT, ab initio methods provide higher accuracy for energies and molecular properties. researchgate.net They are often used as a benchmark to validate the results from more approximate methods like DFT. For a molecule like this compound, high-level ab initio calculations (e.g., CCSD(T) with a large basis set like aug-cc-pVTZ) could be performed on the DFT-optimized geometry to obtain a highly accurate single-point energy. This is crucial for precise determination of reaction barriers and thermodynamic properties. nih.gov

Conformational Analysis through Molecular Dynamics and DFT

A common approach combines Molecular Dynamics (MD) simulations with DFT calculations. nih.govacs.org MD simulates the physical movements of atoms and molecules over time, allowing for a broad exploration of the conformational space. nih.gov From the MD trajectory, representative low-energy structures can be extracted and then subjected to full geometry optimization and energy calculation at a higher level of theory, such as DFT. nih.govmdpi.com

For this compound, key rotations would be around the C1-C2 and C2-C3 bonds, as well as the orientation of the hydroxyl and amino groups. Intramolecular hydrogen bonding between the -OH and -NH2 groups is a likely factor stabilizing certain conformations. The table below illustrates hypothetical relative energies for a few plausible conformers.

This table contains hypothetical data representing typical outputs from conformational analysis for illustrative purposes.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

Vibrational (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. The resulting vibrational frequencies correspond to the normal modes of molecular vibration, which are active in the infrared spectrum. Comparing the calculated spectrum with an experimental one can help assign the observed absorption bands to specific functional group movements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus determines its shielding tensor and, consequently, its chemical shift in an NMR spectrum. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govacs.orgacs.orgresearchgate.net These predictions are instrumental in assigning peaks in complex experimental spectra. nih.govacs.org

The following table shows a hypothetical comparison between calculated and expected experimental vibrational frequencies for key functional groups in this compound.

This table contains hypothetical data. Calculated frequencies are often systematically higher than experimental ones and may be scaled for better comparison.

Computational Studies of Reaction Mechanisms and Energetics

Computational modeling allows for the mapping of the entire reaction pathway, providing a level of detail that is often inaccessible through experiments alone. This includes identifying short-lived intermediates and determining the energy barriers that control the reaction rate. A study on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) reacting with CO₂, for example, used DFT to compare different mechanistic pathways, such as carbamate (B1207046) versus bicarbonate formation. researchgate.net

The rate of a chemical reaction is determined by the height of the energy barrier, known as the activation energy. The peak of this barrier corresponds to the transition state (TS) , a transient molecular configuration that is maximally unstable along the reaction coordinate. acs.org

Locating and characterizing transition states is a key goal of computational reaction studies. researchgate.netgithub.io A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. Computationally, a true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. coe.edu The motion associated with this imaginary frequency visualizes the atomic movements that transform the reactants into products. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡). acs.orgresearchgate.net

This table provides hypothetical data for the initial steps of oxidation of this compound for illustrative purposes.

Reaction Pathway Mapping

Due to the limited availability of direct computational studies specifically on this compound, the exploration of its reaction pathways is largely based on theoretical considerations and analogies to structurally similar molecules, such as allylic alcohols and other amino alcohols.

One of the key reactive features of this compound is the presence of the allylic alcohol moiety. Palladium-catalyzed reactions of allylic alcohols are well-documented, and computational studies have elucidated their mechanisms. mdpi.com A plausible reaction pathway for this compound could involve the palladium-catalyzed allylic amination. Density Functional Theory (DFT) calculations on similar systems have shown that the reaction can proceed through a cooperative hydrogen-bonding network, where a co-catalyst can facilitate the activation of the hydroxyl group. mdpi.com

Mechanistic studies on related palladium(II)-catalyzed allylic C-H amination reactions suggest a pathway involving the formation of a π-allyl-palladium intermediate. nih.govnih.gov For this compound, an intramolecular reaction could be envisaged, or it could react with an external amine. The reaction pathway would likely involve the initial coordination of the palladium catalyst to the double bond, followed by the activation of the C-O bond of the alcohol.

Furthermore, theoretical investigations into the reaction of structurally related amino alcohols, such as 2-Amino-2-methyl-1-propanol, with molecules like CO2, have been performed. researchgate.net These studies, often employing methods like DFT with implicit solvent models, reveal the formation of carbamates through a zwitterionic mechanism. researchgate.net This suggests that the amino group in this compound could readily react with electrophiles, and the reaction pathway could be mapped using similar computational approaches.

The reaction of 2-methylbut-3-en-2-ol with hydrobromic acid has been discussed in the context of SN1 and SN2' mechanisms. stackexchange.comreddit.com Protonation of the alcohol leads to the formation of a tertiary allylic carbocation, which can then be attacked by a nucleophile at either the tertiary carbon or the primary carbon, leading to different products. stackexchange.comreddit.com A similar set of pathways could be mapped for this compound under acidic conditions, with the added complexity of the amino group's potential protonation.

Table 1: Plausible Reaction Pathways for this compound

| Reaction Type | Key Intermediates | Theoretical Insights |

|---|---|---|

| Palladium-Catalyzed Allylic Amination | π-allyl-palladium complex | DFT calculations on analogous systems suggest cooperative hydrogen-bonding can lower activation energies. mdpi.com |

| Reaction with Electrophiles (e.g., CO2) | Zwitterionic intermediate, Carbamate | Computational studies on similar amino alcohols indicate a zwitterionic mechanism is likely. researchgate.net |

Molecular Docking and Ligand-Receptor Interactions (if applicable for derivatives in catalysis)

Molecular docking simulations could be employed to predict the binding modes of a derivative of this compound within the active site of a metalloenzyme or a synthetic catalyst. Such studies are instrumental in understanding the stereoselectivity of reactions. For instance, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, chiral amino alcohol ligands are known to form a complex with the zinc reagent, which then coordinates the aldehyde in a specific orientation, leading to the preferential formation of one enantiomer of the product. rsc.org

A hypothetical molecular docking study of a derivative of this compound could involve the following steps:

Preparation of the Ligand: The 3D structure of the this compound derivative would be built and optimized using computational chemistry software.

Selection of the Receptor: A relevant protein or metal complex for a specific catalytic reaction would be chosen as the receptor.

Docking Simulation: The ligand would be docked into the active site of the receptor using a program like AutoDock or GOLD.

Analysis of Interactions: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the metal center.

These interactions are critical for the stability of the ligand-receptor complex and for the catalytic activity. For example, a docking analysis of a substrate in the catalytic pocket of an engineered amine dehydrogenase revealed hydrogen bonds and hydrophobic interactions that are crucial for the nucleophilic attack. frontiersin.org

| Steric Hindrance | Repulsive forces between bulky groups on the ligand and the receptor. | Can block certain reaction pathways, thereby enhancing selectivity. |

The insights gained from such computational studies can guide the rational design of new and more effective chiral ligands based on the this compound scaffold for a variety of asymmetric catalytic transformations.

Synthesis and Reactivity of 2 Amino 2 Methylbut 3 En 1 Ol Derivatives and Analogues

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of 2-amino-2-methylbut-3-en-1-ol involves the strategic construction of the core allylic amino alcohol scaffold. While specific literature on the direct synthesis of this exact compound is limited, several established synthetic methodologies for allylic amino alcohols can be adapted.

One of the most powerful and modern approaches for creating similar structures is the palladium-catalyzed allylic C-H amination. This method allows for the direct installation of a nitrogen-containing group onto an allylic carbon. nih.govacs.orgillinois.eduacs.org For instance, a homoallylic alcohol could be subjected to intramolecular C-H amination using a suitable nitrogen source, such as an N-nosyl carbamate (B1207046), in the presence of a palladium catalyst and a sulfoxide (B87167) ligand to generate a cyclic precursor that can be subsequently opened to yield the desired acyclic amino alcohol. nih.govacs.orgillinois.eduacs.org This approach offers high selectivity for the formation of syn-1,3-amino alcohol motifs. nih.govacs.orgillinois.eduacs.org

Another versatile strategy involves the ring-opening of vinylic epoxides with nitrogen nucleophiles. This method is known to be highly regioselective and stereospecific, typically proceeding via an SN2 mechanism at the allylic position to produce vicinal anti-amino alcohols. diva-portal.org By choosing the appropriate substituted vinylepoxide and nitrogen source (e.g., ammonia (B1221849) or a primary amine), a variety of structural analogues can be accessed. diva-portal.org

Furthermore, organocatalytic methods provide an avenue for the enantioselective synthesis of allylic alcohols and amines. pnas.org A sequence involving the enantioselective epoxidation of an enone followed by a Wharton transposition can yield chiral allylic alcohols. pnas.org These can then be converted to the corresponding allylic amines, providing a route to chiral analogues of this compound.

Homologues, with varying carbon chain lengths, can be synthesized by employing starting materials with different chain lengths in the aforementioned synthetic routes. For example, using a longer-chain homoallylic alcohol in a C-H amination strategy would result in a homologue with an extended backbone.

Table 1: Synthetic Strategies for Allylic Amino Alcohol Analogues

| Synthetic Method | Key Features | Potential Starting Materials | Typical Products |

| Palladium-Catalyzed Allylic C-H Amination | High selectivity for syn-1,3-amino alcohols; mild reaction conditions. nih.govacs.orgillinois.eduacs.org | Homoallylic alcohols, N-nosyl carbamates. nih.gov | syn-1,3-amino alcohols. nih.gov |

| Vinylepoxide Ring-Opening | High regioselectivity and stereospecificity; formation of anti-amino alcohols. diva-portal.org | Vinylic epoxides, nitrogen nucleophiles (e.g., NH3). diva-portal.org | vicinal anti-amino alcohols. diva-portal.org |

| Organocatalytic Epoxidation/Wharton Transposition | Enantioselective synthesis of allylic alcohols and subsequent conversion to amines. pnas.org | Enones, hydrazine. pnas.org | Chiral allylic alcohols and amines. pnas.org |

Modification of Functional Groups

The three key functional groups of this compound—the primary amine, the primary alcohol, and the vinyl group—offer multiple handles for chemical modification.

The primary amine can undergo a wide range of reactions. N-alkylation, N-acylation, and sulfonylation are common transformations used to introduce various substituents, thereby modifying the steric and electronic properties of the nitrogen atom. Reductive amination with aldehydes or ketones can also be employed to generate secondary or tertiary amines.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of compounds. It can also be converted to esters or ethers to introduce lipophilic groups or to act as a protecting group during other transformations.

The vinyl group is susceptible to a variety of addition reactions. Hydroboration-oxidation would yield an anti-Markovnikov alcohol, while ozonolysis would cleave the double bond to produce an aldehyde. Epoxidation of the double bond would generate an oxirane ring, which can be further functionalized through ring-opening reactions.

Table 2: Potential Modifications of Functional Groups in this compound